molecular formula C18H20ClN3O4S B057576 (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide CAS No. 721401-53-2

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

Cat. No.: B057576
CAS No.: 721401-53-2
M. Wt: 409.9 g/mol
InChI Key: OKMRQXXUAFSBCM-CQSZACIVSA-N
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Description

Decarbonyl Rivaroxaban is an impurity of Rivaroxaban, which is a novel antithrombotic agent. A highly potent and selective, direct FXa inhibitor.

Scientific Research Applications

  • Antimicrobial Properties and Molecular Docking Studies : Research on thiophene-2-carboxamides has demonstrated their potential in antimicrobial applications. Studies include synthesis, characterization, antimicrobial evaluation, and docking studies of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Role in Allosteric Modulation of CB1 : Investigations into indole-2-carboxamides, closely related to the target compound, have revealed their significance in allosteric modulation of the cannabinoid type 1 receptor (CB1), influencing binding affinity and cooperativity (Khurana et al., 2014).

  • Antibacterial and Antifungal Activities : Thiophene-2-carboxamide derivatives have been studied for their antibacterial and antifungal activities, showing potential in the development of new antibiotic and antibacterial drugs (Ahmed, 2007).

  • Synthesis and Biological Evaluation : Studies have focused on the synthesis of various thiophene-2-carboxamide derivatives, evaluating their biological activities, including antibacterial and antifungal properties (Desai, Dodiya, & Shihora, 2011).

  • Antimicrobial Activity and Docking Studies : Further research on thiophene-2-carboxamides includes antimicrobial activity assessment and molecular docking studies, expanding the understanding of their biological applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Biological Activity of Thiophene-3-Carboxamide Derivatives : Certain thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Vasu et al., 2003).

Mechanism of Action

Target of Action

The primary target of Rivaroxaban Impurity G is likely similar to that of Rivaroxaban, which is Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it is needed to activate prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban Impurity G, like Rivaroxaban, is expected to act as a competitive inhibitor of both free and clot-bound Factor Xa . By inhibiting Factor Xa, the conversion of prothrombin to thrombin is reduced, thereby attenuating the formation of fibrin clots .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, affecting both the intrinsic and extrinsic pathways . This disruption leads to a decrease in thrombin generation and ultimately a reduction in the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban is rapidly absorbed with high oral bioavailability . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also metabolized by several cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Rivaroxaban Impurity G’s action would be a reduction in the formation of fibrin clots due to the inhibition of Factor Xa . This could potentially lead to a decreased risk of thrombotic events.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Rivaroxaban Impurity G. For instance, Rivaroxaban and its impurities were found to co-elute under certain conditions, suggesting that they move together . .

Properties

IUPAC Name

5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRQXXUAFSBCM-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721401-53-2
Record name 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide in the context of the research?

A1: this compound (DP-1) is identified as a degradation product of the drug rivaroxaban under both acidic and basic hydrolytic stress conditions []. This information is crucial for understanding the stability profile of rivaroxaban and developing suitable formulations and storage conditions to maintain its quality and efficacy.

Q2: Can you provide the structural characterization of this compound as described in the research?

A2: The research provides the following structural information for DP-1:

  • Molecular Formula: C18H20N3O4SCl []
  • Molecular Weight: 409.09 g/mol []

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